

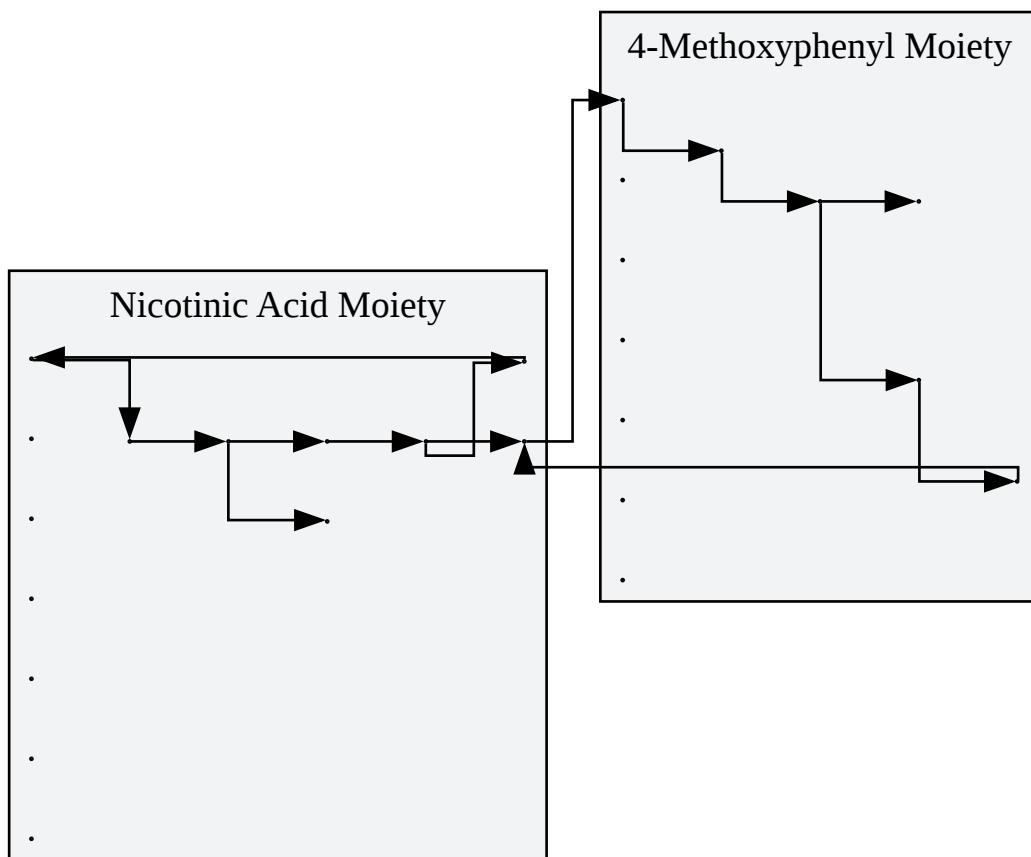
spectroscopic analysis of 5-(4-Methoxyphenyl)nicotinic acid

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 5-(4-Methoxyphenyl)nicotinic acid

Cat. No.: B1598746


[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Analysis of **5-(4-Methoxyphenyl)nicotinic Acid**

Introduction: Unveiling the Molecular Architecture

5-(4-Methoxyphenyl)nicotinic acid (Molecular Formula: $C_{13}H_{11}NO_3$, Molecular Weight: 229.23 g/mol) is a biphenyl-type heterocyclic compound that serves as a valuable building block in medicinal chemistry and materials science.^[1] Its structure, featuring a nicotinic acid core linked to a methoxy-substituted phenyl ring, presents a unique combination of functional groups—a carboxylic acid, a pyridine ring, and a methoxy ether. The precise characterization of this molecule is paramount for ensuring purity, confirming identity, and understanding its chemical behavior in various applications.

Spectroscopic analysis provides the definitive toolkit for this characterization. By probing the molecule with different forms of energy, we can map its atomic connectivity, identify its functional groups, and confirm its overall structure with high fidelity. This guide offers a comprehensive, field-proven approach to the multi-faceted spectroscopic analysis of **5-(4-Methoxyphenyl)nicotinic acid**, intended for researchers and drug development professionals who require rigorous analytical validation.

[Click to download full resolution via product page](#)

Caption: Molecular structure of **5-(4-Methoxyphenyl)nicotinic acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules. It provides detailed information about the chemical environment, connectivity, and spatial relationship of hydrogen (¹H) and carbon (¹³C) atoms within the molecule.

¹H NMR Spectroscopy

Expertise & Causality: The ¹H NMR spectrum of this molecule is highly diagnostic. The electron-withdrawing nature of the pyridine nitrogen and the carbonyl group, combined with the electron-donating effect of the methoxy group, creates a well-resolved distribution of proton signals across the spectrum. The acidic proton of the carboxyl group is exceptionally

deshielded due to strong hydrogen bonding and electronegativity, placing its signal in a unique downfield region.[2]

Experimental Protocol: A Self-Validating System

- Sample Preparation: Dissolve 5-10 mg of **5-(4-Methoxyphenyl)nicotinic acid** in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). DMSO-d₆ is the solvent of choice as it effectively dissolves the compound and its residual water peak does not obscure key signals. The acidic proton is also readily observable in DMSO-d₆.
- Internal Standard: Add tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
- Data Acquisition: Acquire the spectrum on a 400 MHz (or higher) spectrometer. A higher field strength will provide better signal dispersion, which is crucial for resolving the complex aromatic region.
- Validation: To confirm the identity of the acidic -COOH proton, add a drop of D₂O to the NMR tube and re-acquire the spectrum. The broad singlet corresponding to the carboxylic acid proton will disappear due to hydrogen-deuterium exchange.[2]

Predicted Spectral Data & Interpretation

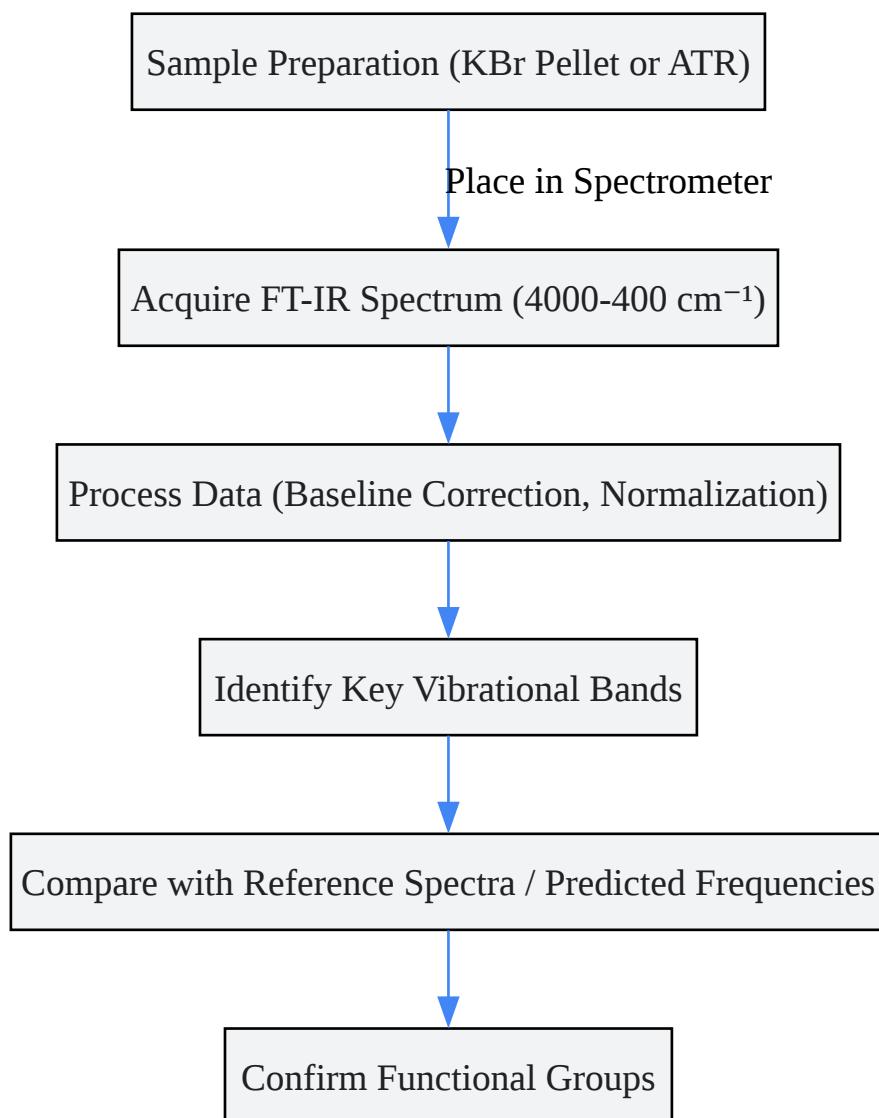
Proton Assignment	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration	Rationale
-COOH	~13.0 - 13.5	Broad Singlet (br s)	1H	Highly deshielded acidic proton, signal broadened by hydrogen exchange.[2][3]
Pyridine H2, H6	~8.8 - 9.1	Singlet / Doublet	2H	Protons ortho to the electron-withdrawing pyridine nitrogen are significantly deshielded.[4]
Pyridine H4	~8.2 - 8.4	Singlet / Triplet	1H	Proton para to the nitrogen, influenced by adjacent substituents.[4]
Phenyl H (ortho to link)	~7.6 - 7.8	Doublet (d)	2H	Part of an AA'BB' system, deshielded by proximity to the pyridine ring.
Phenyl H (ortho to $-OCH_3$)	~7.0 - 7.2	Doublet (d)	2H	Shielded by the electron-donating methoxy group.
$-OCH_3$	~3.8 - 3.9	Singlet (s)	3H	Characteristic chemical shift for methoxy protons on an aromatic ring.[5]

¹³C NMR Spectroscopy

Expertise & Causality: The ¹³C NMR spectrum complements the ¹H NMR by providing a count of unique carbon environments. The carbonyl carbon of the carboxylic acid is the most deshielded carbon due to direct attachment to two highly electronegative oxygen atoms.[\[2\]](#) Carbons attached to nitrogen or oxygen are also found significantly downfield.

Experimental Protocol

- **Sample Preparation:** Use the same sample prepared for ¹H NMR analysis.
- **Data Acquisition:** Acquire a proton-decoupled ¹³C spectrum. This standard experiment provides a single peak for each unique carbon atom.
- **Advanced Techniques (Optional):** If further confirmation is needed, run a DEPT (Distortionless Enhancement by Polarization Transfer) experiment to differentiate between CH, CH₂, and CH₃ carbons.


Predicted Spectral Data & Interpretation

Carbon Assignment	Predicted Chemical Shift (δ , ppm)	Rationale
-COOH	~165 - 168	Carbonyl carbon of an aromatic carboxylic acid, highly deshielded.[2][4]
Phenyl C-OCH ₃	~160 - 162	Aromatic carbon attached to oxygen, highly deshielded.
Pyridine C2, C6	~150 - 154	Carbons adjacent to the pyridine nitrogen are significantly deshielded.[6]
Pyridine C4	~137 - 140	Deshielded aromatic carbon of the pyridine ring.[6]
Phenyl C-link	~128 - 131	Quaternary carbon linking the two rings.
Pyridine C-link	~133 - 136	Quaternary carbon of the pyridine ring.
Pyridine C3	~125 - 128	Carbon bearing the carboxyl group.
Phenyl CH (ortho to link)	~127 - 129	Aromatic methine carbons.
Phenyl CH (ortho to -OCH ₃)	~114 - 116	Shielded by the electron-donating effect of the methoxy group.
-OCH ₃	~55 - 56	Characteristic shift for a methoxy carbon.[5]

Fourier-Transform Infrared (FT-IR) Spectroscopy: The Functional Group Fingerprint

Expertise & Causality: FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. For **5-(4-Methoxyphenyl)nicotinic acid**, the spectrum will

be dominated by the highly characteristic absorptions of the carboxylic acid group. The molecule's tendency to form hydrogen-bonded dimers in the solid state will cause a significant broadening of the O-H stretching band and a lowering of the C=O stretching frequency.[7][8]

[Click to download full resolution via product page](#)

Caption: Experimental workflow for FT-IR analysis.

Experimental Protocol

- Sample Preparation (Solid State):

- KBr Pellet Method: Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic-grade potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
- Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal. This is a faster, simpler method requiring minimal sample preparation.
- Data Acquisition: Record the spectrum from 4000 cm^{-1} to 400 cm^{-1} .
- Background Subtraction: A background spectrum (of the empty ATR crystal or a pure KBr pellet) must be acquired and subtracted from the sample spectrum to remove atmospheric (CO_2 , H_2O) and accessory interferences.

Predicted Spectral Data & Interpretation

Vibrational Mode	Predicted Wavenumber (cm ⁻¹)	Intensity	Rationale
O-H Stretch (Carboxylic Acid Dimer)	2500 - 3300	Broad, Strong	A very broad and characteristic absorption due to strong hydrogen bonding, often overlapping C-H stretches.[2][9]
C-H Stretch (Aromatic)	3000 - 3100	Sharp, Medium	Sharp peaks appearing on top of the broad O-H band.
C=O Stretch (Conjugated Carboxylic Acid)	1690 - 1715	Strong, Sharp	The most intense peak in the spectrum. Its frequency is lowered from a typical acid (~1760 cm ⁻¹) due to conjugation and H-bonding.[7][8]
C=C & C=N Stretch (Aromatic Rings)	1450 - 1620	Medium-Strong	A series of sharp peaks corresponding to the vibrations of the pyridine and phenyl rings.
C-O Stretch (Ether & Carboxylic Acid)	1240 - 1320	Strong	Asymmetric C-O-C stretch from the methoxy group and C-O stretch from the acid.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Causality: UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons to higher energy orbitals. For **5-(4-Methoxyphenyl)nicotinic acid**, the extensive conjugation across the two aromatic rings creates a large π -electron system. This lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), resulting in strong absorption of UV light at longer wavelengths (a bathochromic shift) corresponding to $\pi \rightarrow \pi^*$ transitions.^{[7][8][10]}

Experimental Protocol

- **Solvent Selection:** Choose a UV-transparent solvent in which the analyte is soluble. Ethanol or methanol are suitable choices.
- **Sample Preparation:** Prepare a dilute solution of the compound (e.g., 10-5 M). The exact concentration should be adjusted to ensure the maximum absorbance is within the optimal instrumental range (0.2 - 1.0 a.u.).
- **Data Acquisition:** Record the spectrum from approximately 200 nm to 400 nm using a dual-beam spectrophotometer.
- **Blank Correction:** Use the pure solvent as a blank to zero the instrument and correct for any solvent absorption.

Predicted Spectral Data

Transition Type	Predicted λ_{max} (nm)	Rationale
$\pi \rightarrow \pi$	~260 - 290	The extensive conjugation across the biphenyl-like system will result in a strong absorption band at a significantly longer wavelength than either benzene or pyridine alone.[7][8][10]
$n \rightarrow \pi$	~210 - 220	A weaker absorption corresponding to the promotion of a non-bonding electron from the carbonyl oxygen. This may be masked by the much stronger $\pi \rightarrow \pi^*$ transition.[2][7]

Mass Spectrometry: The Molecular Weight and Fragmentation Puzzle

Expertise & Causality: Mass spectrometry (MS) is the definitive technique for determining the molecular weight of a compound. By ionizing the molecule and measuring the mass-to-charge ratio (m/z) of the resulting ions, we can confirm the elemental formula. "Soft" ionization techniques like Electrospray Ionization (ESI) are ideal for this molecule as they typically generate the intact protonated molecule $[\text{M}+\text{H}]^+$ with minimal fragmentation, directly confirming the molecular weight.[11][12]

Experimental Protocol

- Ionization Method:** Electrospray Ionization (ESI) is the preferred method. It is well-suited for polar, nitrogen-containing compounds like this one.
- Sample Preparation:** Prepare a dilute solution of the sample (1-10 $\mu\text{g/mL}$) in a solvent compatible with ESI, such as a mixture of methanol or acetonitrile with water, often with a small amount of formic acid (0.1%) to promote protonation ($[\text{M}+\text{H}]^+$).

- **Mass Analyzer:** A high-resolution mass spectrometer (e.g., TOF, Orbitrap) is recommended to obtain an accurate mass measurement, which can be used to confirm the elemental composition ($C_{13}H_{11}NO_3$). A standard quadrupole analyzer is sufficient for nominal mass confirmation.
- **Data Acquisition:** Acquire spectra in both positive and negative ion modes. Positive mode is expected to show a strong signal for $[M+H]^+$, while negative mode will show $[M-H]^-$.

Predicted Spectral Data

Ion	Predicted m/z	Rationale
$[M+H]^+$	230.076	(Primary Ion) The protonated molecular ion. Its accurate mass confirms the molecular formula. The base peak in the positive ion ESI spectrum.
$[M-H]^-$	228.061	The deprotonated molecular ion, expected in negative ion mode.
$[M+Na]^+$	252.058	An adduct with sodium ions, commonly observed in ESI-MS.

Fragmentation Ions

$[M+H - H_2O]^+$	212.065	Loss of water from the carboxylic acid group.
$[M+H - COOH]^+ / [M+H - HCOOH]^+$	185.081 / 184.073	Loss of the carboxyl group as a radical or formic acid, a common fragmentation pathway for carboxylic acids. The resulting fragment corresponds to the stable biphenyl core. A similar fragmentation is seen for nicotinic acid. [12] [13]

Conclusion

The structural verification of **5-(4-Methoxyphenyl)nicotinic acid** is achieved through a synergistic application of multiple spectroscopic techniques. ^1H and ^{13}C NMR provide the definitive map of the carbon-hydrogen framework, FT-IR confirms the presence of key functional groups, UV-Vis spectroscopy verifies the conjugated electronic system, and high-resolution mass spectrometry unequivocally establishes the molecular formula. Together, these methods provide a self-validating system of analysis, ensuring the identity, purity, and structural integrity of the molecule for its intended scientific applications.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. preprints.org [preprints.org]
- 4. Nicotinic acid(59-67-6) IR Spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. bmse000104 Nicotinic Acid at BMRB [bmrbi.org]
- 7. IR and UV-Vis Spectroscopy of Carboxylic Acids [moodle.tau.ac.il]
- 8. Video: IR and UV-Vis Spectroscopy of Carboxylic Acids [jove.com]
- 9. jocpr.com [jocpr.com]
- 10. staff.hnue.edu.vn [staff.hnue.edu.vn]
- 11. Niacin Analysis Service | Precise Vitamin B3 Quantification for Reliable Results - Creative Proteomics [creative-proteomics.com]
- 12. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [spectroscopic analysis of 5-(4-Methoxyphenyl)nicotinic acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1598746#spectroscopic-analysis-of-5-4-methoxyphenyl-nicotinic-acid>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com